1-(2-fluoroethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide
Overview
Description
1-(2-Fluoroethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide, also known as FEPP, is an organic compound used in a variety of scientific research applications. FEPP has a variety of characteristics that make it an attractive option for a wide range of research projects.
Scientific Research Applications
Pyrazole Derivatives in Drug Discovery
Pyrazole derivatives are crucial in medicinal chemistry due to their wide range of biological activities. They have been extensively investigated for their potential as therapeutic agents across various disease models. Studies have highlighted the importance of pyrazole scaffolds in the development of inhibitors for enzymes like cytochrome P450 isoforms, which are key players in drug metabolism and drug-drug interactions. Understanding the selectivity and potency of inhibitors against these enzymes is vital for predicting potential interactions in polypharmacy scenarios and for the design of safer drugs (Khojasteh et al., 2011).
Role in Addressing Nicotine Dependence
Research on cannabinoid CB1 receptor antagonists, which includes compounds structurally related to pyrazole, has shown potential in treating nicotine dependence. These studies suggest that blocking the CB1 receptors can reduce nicotine self-administration in animal models, indicating a promising approach for smoking cessation therapies. However, clinical applications may be limited by side effects (Foll et al., 2008).
Pyrazole-Based Heterocycles in Medicinal Chemistry
The synthesis and application of pyrazole heterocycles are significant in developing new pharmacologically active compounds. These derivatives exhibit a broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, and antiviral effects. The versatility of the pyrazole moiety makes it an attractive template for drug discovery, enabling the design of novel compounds with enhanced biological efficacy and selectivity (Dar & Shamsuzzaman, 2015).
properties
IUPAC Name |
2-(2-fluoroethyl)-5-piperidin-2-ylpyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4O/c12-4-6-16-10(11(13)17)7-9(15-16)8-3-1-2-5-14-8/h7-8,14H,1-6H2,(H2,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTMAUOMTCAYHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NN(C(=C2)C(=O)N)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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